Product packaging for Benzylhydrochlorothiazide(Cat. No.:CAS No. 96782-98-8)

Benzylhydrochlorothiazide

Cat. No.: B10763139
CAS No.: 96782-98-8
M. Wt: 387.9 g/mol
InChI Key: BWSSMIJUDVUASQ-UHFFFAOYSA-N
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Description

Contextualization within Benzothiadiazine Sulfonamide Derivatives

Benzylhydrochlorothiazide (B19321) is chemically classified as a benzothiadiazine sulfonamide derivative. nih.gov This places it within the larger family of thiazide diuretics, which are characterized by a core benzothiadiazine structure. wikipedia.orgjove.com Thiazide diuretics themselves are a class of sulfonamide derivatives that feature this specific bicyclic ring system in their molecular makeup. jove.com

The benzothiadiazine class includes a variety of compounds that have been synthesized and studied for their biological activities. These derivatives are primarily recognized for their role in inhibiting the sodium-chloride symporter in the kidneys. patsnap.comjove.com

A selection of other benzothiadiazine derivatives is presented in the table below.

Compound Name Classification
AlthizideBenzothiadiazine Derivative google.com
BendroflumethiazideBenzothiadiazine Derivative google.comresearchgate.net
BenzthiazideBenzothiadiazine Derivative google.com
ButhiazideBenzothiadiazine Derivative google.com
Chlorothiazide (B1668834)Benzothiadiazine Derivative wikipedia.orggoogle.com
CyclopenthiazideBenzothiadiazine Derivative google.com
CyclothiazideBenzothiadiazine Derivative google.com
DiazoxideBenzothiadiazine Derivative google.com
EpithiazideBenzothiadiazine Derivative google.com
EthiazideBenzothiadiazine Derivative google.com
Hydrochlorothiazide (B1673439)Benzothiadiazine Derivative google.comacs.org
HydroflumethizideBenzothiadiazide Derivative google.com
MethyclothiazideBenzothiadiazine Derivative google.com
MeticraneBenzothiadiazine Derivative google.com
ParaflutizideBenzothiadiazine Derivative google.com
PolythiazideBenzothiadiazine Derivative google.comresearchgate.net
TetrachlormethiazideBenzothiadiazine Derivative google.com
TrichlormethiazideBenzothiadiazine Derivative google.comresearchgate.net

Historical Perspective on Related Chemical Development (Pre-Discovery Focus)

The journey toward the synthesis of compounds like this compound began with serendipitous observations in the mid-20th century. In 1937, it was noted that the antibacterial agent sulfanilamide (B372717) caused an increased excretion of bicarbonate in the urine, leading to metabolic acidosis. oup.com This diuretic effect was later confirmed in heart patients by William Schwartz. acs.org This discovery was pivotal and spurred the development of new sulfanilamide derivatives by pharmaceutical companies. acs.org

The initial focus was on inhibiting the enzyme carbonic anhydrase, which led to the marketing of acetazolamide (B1664987) in 1954. oup.com However, these early carbonic anhydrase inhibitors had the significant disadvantage of causing metabolic acidosis, which limited their long-term use. acs.org This created a scientific impetus to develop agents that could promote the excretion of sodium and chloride ions without significantly disturbing the body's electrolyte balance. acs.org

This line of research, pursued by scientists at Merck and Co. in the 1950s, led to a major breakthrough. wikipedia.orginvent.org By synthesizing and testing various sulfonamide derivatives, they discovered chlorothiazide, which was introduced in 1958. wikipedia.org This marked the dawn of the thiazide diuretic era. acs.org Following this, structural modifications led to the development of hydrochlorothiazide in 1959, a compound with significantly higher potency. oup.com The first preparation of this compound was reported in the scientific literature in 1960. drugfuture.com

Fundamental Chemical Structure and Functional Groups

This compound is an organic molecule with a defined chemical structure and set of functional groups that determine its chemical properties and reactivity. nih.govsolubilityofthings.com It is classified as a benzothiadiazine, a sulfonamide, a secondary amino compound, and an organochlorine compound. chemicalbook.innih.gov

The fundamental chemical properties of this compound are summarized in the table below.

Property Value Source
IUPAC Name 3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide nih.gov
Molecular Formula C₁₄H₁₄ClN₃O₄S₂ chemicalbook.inscbt.comnih.gov
Molecular Weight 387.86 g/mol chemicalbook.inscbt.com
Appearance Pale Yellow Solid chemicalbook.inchemicalbook.com
Melting Point 254-256°C (decomposition) chemicalbook.infinetechnology-ind.com
CAS Number 1824-50-6 chemicalbook.inscbt.comdrugfuture.com

The structure of this compound is characterized by several key functional groups:

Benzothiadiazine ring system : This is the core bicyclic heterocyclic structure. nih.govjove.com

Sulfonamide group (-SO₂NH₂) : A primary sulfonamide is attached to the benzene (B151609) ring portion of the benzothiadiazine core. nih.govditki.com

Sulfone group (-SO₂-) : This group is part of the thiadiazine ring. ditki.com

Benzyl (B1604629) group (-CH₂-C₆H₅) : A benzyl group is attached to the nitrogen atom at position 3 of the dihydro-benzothiadiazine ring. nih.gov

Chloro group (-Cl) : A chlorine atom is substituted on the benzene ring. nih.gov

Secondary amine (-NH-) : A secondary amine group is part of the heterocyclic ring structure. nih.govditki.com

Overview of Research Trajectories for this compound and Related Analogs

Research involving this compound and its analogs has primarily revolved around their chemical synthesis and biological activity. patsnap.combeilstein-journals.org The main mechanism of action studied for this class of compounds is the inhibition of the Na+/Cl- symporter located in the distal convoluted tubule of the nephron in the kidneys. patsnap.comjove.comnih.gov This inhibition leads to increased excretion of sodium and chloride, which results in diuresis. patsnap.com

The research trajectory for thiazide analogs began with efforts to improve upon the first-generation compound, chlorothiazide. This led to the synthesis of hydrochlorothiazide, which demonstrated that minor structural changes could significantly enhance potency. oup.comchemicalbook.com

Ongoing research in this area continues to explore the synthesis of novel benzothiadiazine 1,1-dioxide derivatives. beilstein-journals.org The goal of such synthetic studies is often to investigate how different substitutions on the core structure affect biological activity. solubilityofthings.combeilstein-journals.org For instance, research has been conducted on the synthesis of various 2-substituted-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxides. beilstein-journals.org Furthermore, some studies have investigated the potential for phototoxicity among various thiazide diuretics, including this compound, when exposed to ultraviolet A radiation. researchgate.net The synthesis of these complex heterocyclic compounds can be challenging, often requiring multi-step processes to achieve the desired final product. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClN3O4S2 B10763139 Benzylhydrochlorothiazide CAS No. 96782-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSMIJUDVUASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045114
Record name Benzylhydrochlorothiazide
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Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96782-98-8, 96782-97-7, 1824-50-6
Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (-)-
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Record name 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-3-(phenylmethyl)-, 1,1-dioxide, (+)-
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Record name Benzylhydrochlorothiazide
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Record name Benzylhydrochlorothiazide [JAN]
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Record name benzylhydrochlorothiazide
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Record name Benzylhydrochlorothiazide
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Record name BENZYLHYDROCHLOROTHIAZIDE
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Synthetic Methodologies for Benzylhydrochlorothiazide

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. google.comsimsonpharma.com This process helps in planning a logical synthetic route.

For Benzylhydrochlorothiazide (B19321), the key disconnections are the C-N bonds within the heterocyclic ring. The primary disconnection breaks the bond between the nitrogen at position 2 and the carbon at position 3. This leads to two key precursors: 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) and an imine derived from phenylacetaldehyde (B1677652). The imine itself is formed from phenylacetaldehyde and ammonia. A further disconnection of the sulfonamide bonds in 4-amino-6-chloro-1,3-benzenedisulfonamide would lead back to simpler aromatic precursors, but this disulfonamide is a common starting material for thiazide diuretics.

Therefore, the main precursors identified through this analysis are:

4-amino-6-chloro-1,3-benzenedisulfonamide

Phenylacetaldehyde

Retrosynthetic analysis of this compound
Figure 1: A simplified retrosynthetic pathway for this compound.

Multi-Step Synthetic Pathways

The synthesis of this compound is a multi-step process that involves the formation of the benzothiadiazine ring system. acs.orgnih.govunimore.it

The synthesis of this compound typically proceeds through the following key steps:

Condensation: The first step involves the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with phenylacetaldehyde. This reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction can be catalyzed by an acid or a base. This step forms a Schiff base intermediate.

Cyclization: The Schiff base intermediate undergoes an intramolecular cyclization to form the dihydrothiadiazine ring. This is a crucial step that establishes the core heterocyclic structure of this compound. The reaction is typically facilitated by heating the reaction mixture.

Synthetic pathway for this compound
Figure 2: The general synthetic scheme for this compound.

Key Intermediates:

Schiff Base: The imine formed from the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide and phenylacetaldehyde is a key intermediate in the reaction sequence.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. gla.ac.ukmdpi.com Several parameters can be adjusted:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol or methanol are often used to facilitate the dissolution of the reactants.

Catalyst: The use of an acid or base catalyst can accelerate the condensation step. The concentration and type of catalyst need to be carefully selected to avoid unwanted side reactions.

Temperature: The reaction temperature affects the rate of both the condensation and cyclization steps. Higher temperatures generally favor the formation of the final product but can also lead to degradation.

Reaction Time: The duration of the reaction is another important factor. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time.

Purification: After the reaction is complete, the crude product needs to be purified. Common purification techniques include recrystallization, which can effectively remove impurities and provide a product with high purity.

ParameterConditionEffect on Yield and Purity
Solvent Ethanol, MethanolGood solubility for reactants, facilitates reaction.
Catalyst Acid or BaseAccelerates condensation, requires optimization to prevent side reactions.
Temperature ElevatedIncreases reaction rate, but excessive heat can cause degradation.
Purification RecrystallizationRemoves impurities, leading to a higher purity final product.

This compound possesses a chiral center at the C3 position of the benzothiadiazine ring. Therefore, it can exist as a pair of enantiomers. The biological activity of these enantiomers may differ, making stereoselective synthesis a significant area of interest.

Stereoselective synthesis aims to produce a single enantiomer in excess. Approaches to achieve this for this compound could include:

Use of a Chiral Catalyst: A chiral catalyst can be employed in the condensation or cyclization step to favor the formation of one enantiomer over the other.

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using a chiral resolving agent or by chiral chromatography.

Use of Chiral Starting Materials: While not the most common approach for this specific molecule, starting with a chiral precursor could also lead to an enantiomerically enriched product.

Research into the stereoselective synthesis of benzothiadiazine derivatives is an active field, with various methods being developed to control the stereochemistry at the C3 position.

Optimization of Reaction Conditions for Yield and Purity

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

Solvents are a major contributor to waste in chemical processes. Green solvent selection guides can be used to identify safer and more environmentally benign alternatives to traditional solvents.

For the synthesis of this compound, which often uses alcohols like methanol or ethanol, these are generally considered greener solvent choices compared to halogenated hydrocarbons or aprotic polar solvents like dimethylformamide (DMF).

Efforts to minimize solvent usage can include:

High-Concentration Reactions: Running reactions at higher concentrations reduces the total volume of solvent required.

Solvent Recycling: Where possible, recovering and reusing solvents can significantly reduce waste.

Solvent-Free Reactions: Investigating the possibility of running the reaction under solvent-free conditions, for example, by melt-phase synthesis, could be a significant green improvement.

By considering these green chemistry principles, the synthesis of this compound can be made more efficient and sustainable.

Catalyst Development for Enhanced Efficiency

The synthesis of this compound, a derivative of the widely used diuretic hydrochlorothiazide (B1673439), involves the crucial step of introducing a benzyl (B1604629) group onto the hydrochlorothiazide scaffold. The efficiency of this N-benzylation reaction is highly dependent on the catalytic system employed. Research in this area, while not extensively published specifically for this compound, can be inferred from established methods for the N-alkylation of related sulfonamides and heterocyclic systems.

A primary route for the synthesis of this compound involves the initial preparation of the hydrochlorothiazide core, followed by benzylation. The synthesis of hydrochlorothiazide is well-documented, typically starting from 4-amino-6-chloro-1,3-benzenedisulfonamide, which is then condensed with an aldehyde, such as formaldehyde (B43269) or its polymer paraformaldehyde. google.comgoogle.com This reaction forms the 3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide ring system.

The subsequent benzylation at the N-3 position is a critical step where catalyst development plays a significant role. Traditional methods for N-alkylation often rely on strong bases to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. However, these methods can suffer from poor selectivity and harsh reaction conditions.

Modern catalytic approaches aim to improve efficiency, selectivity, and sustainability. For the N-benzylation of the hydrochlorothiazide core, various catalytic systems can be considered, drawing parallels from the broader field of N-alkylation of amides and sulfonamides.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly effective in reactions involving a water-soluble nucleophile and a water-insoluble electrophile. In the context of this compound synthesis, a quaternary ammonium (B1175870) salt could facilitate the transfer of the deprotonated hydrochlorothiazide anion from an aqueous or solid phase to an organic phase containing benzyl chloride. This method can enhance reaction rates and yields under milder conditions.

Palladium-Catalyzed Benzylation: Palladium complexes are renowned for their catalytic prowess in forming carbon-nitrogen bonds. A palladium-catalyzed N-benzylation of hydrochlorothiazide would likely involve the oxidative addition of benzyl chloride to a Pd(0) species, followed by reaction with the deprotonated hydrochlorothiazide and subsequent reductive elimination to yield the N-benzylated product and regenerate the catalyst. While specific studies on this compound are not prominent, the extensive literature on palladium-catalyzed N-arylation and N-alkylation of sulfonamides supports the feasibility of this approach.

Lewis Acid Catalysis: Lewis acids can activate the benzylating agent, making it more susceptible to nucleophilic attack by the hydrochlorothiazide nitrogen. A range of Lewis acids, from simple metal halides to more complex organometallic species, could potentially catalyze this transformation.

The table below summarizes potential catalytic systems for the N-benzylation of hydrochlorothiazide, based on analogous reactions in organic synthesis.

Catalyst SystemPotential AdvantagesKey Parameters to Optimize
Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide)Mild reaction conditions, suitable for large-scale synthesis, cost-effective.Choice of catalyst, solvent system, base concentration, temperature.
Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands)High efficiency and selectivity, broad functional group tolerance.Ligand choice, palladium precursor, base, solvent, temperature.
Lewis Acid Catalysts (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃)Activation of the electrophile, potentially milder than strong bases.Choice of Lewis acid, stoichiometry, solvent, temperature.
Base Catalysis (e.g., NaH, K₂CO₃, DBU)Simple and established method.Choice of base, solvent, temperature, potential for side reactions.

Scale-Up Considerations in Chemical Synthesis Research

The transition from a laboratory-scale synthesis to an industrial production process for this compound presents a unique set of challenges and considerations. Drawing from the extensive experience in the manufacturing of hydrochlorothiazide, several key areas must be addressed for a successful and efficient scale-up. google.comgoogle.comepo.orggoogleapis.com

Raw Material Sourcing and Purity: The quality of starting materials, namely 4-amino-6-chloro-1,3-benzenedisulfonamide and benzyl chloride, is paramount. Impurities in the starting materials can lead to the formation of undesirable side products, complicating the purification process and potentially impacting the final product's quality. For instance, impurities in the initial sulfonamide can carry through the synthesis and lead to difficult-to-remove related substances. nih.gov

Reaction Conditions and Process Control: The optimal reaction conditions determined at the lab scale may need significant adjustments for large-scale production. Key parameters that require careful control during scale-up include:

Temperature Control: The cyclization and benzylation steps are often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of degradation products. The use of jacketed reactors with precise temperature control systems is essential.

Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration. The type of agitator, its speed, and the reactor geometry all play a vital role.

Addition Rates: The rate of addition of reagents, such as the benzylating agent or the condensing agent (e.g., formaldehyde), can significantly impact selectivity and impurity profiles. google.com A controlled addition strategy is often necessary to maintain optimal reaction conditions.

Work-up and Purification: The isolation and purification of the final product on a large scale often require different techniques than those used in the laboratory.

Crystallization: The crystallization process is critical for achieving the desired purity and physical form of the final product. The choice of solvent, cooling profile, and seeding strategy must be carefully optimized to ensure consistent crystal size distribution and morphology. google.com

Filtration and Drying: Efficient solid-liquid separation and drying are crucial for obtaining a stable, free-flowing powder. The choice of filtration equipment (e.g., centrifuge, filter press) and dryer (e.g., vacuum oven, fluid bed dryer) will depend on the scale of production and the physical properties of the product.

Impurity Profile and Control: The identification and control of impurities are of utmost importance in pharmaceutical manufacturing. During the synthesis of this compound, potential impurities could include unreacted starting materials, over-benzylated products, and isomers formed during the cyclization or benzylation steps. Robust analytical methods are required to monitor the impurity profile throughout the process and in the final product. nih.gov

The table below outlines key considerations for the scale-up of this compound synthesis.

Process StageKey Scale-Up ConsiderationsPotential Challenges
Raw Materials Consistent quality and purity, reliable supply chain.Variability in raw material batches, presence of critical impurities.
Reaction Heat transfer, mass transfer, control of addition rates, reactor design.Exotherm management, achieving homogenous mixing, avoiding side reactions.
Work-up Efficient phase separation, solvent handling and recovery.Emulsion formation, handling large volumes of solvents.
Purification Crystallization optimization, control of polymorphism, filtration and drying efficiency.Achieving consistent crystal form and size, removal of residual solvents.
Safety Handling of hazardous materials (e.g., benzyl chloride), pressure management.Ensuring operator safety, containment of hazardous chemicals.

Derivatization and Structural Modification Chemistry of Benzylhydrochlorothiazide

Synthesis of Novel Benzylhydrochlorothiazide (B19321) Analogs

The synthesis of new analogs of this compound can be systematically approached by modifying its three primary chemical domains: the thiazide ring system, the sulfonamide moiety, and the benzyl (B1604629) group.

The 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold contains secondary amine functionalities within the heterocyclic ring that are amenable to chemical alteration. The nitrogen atom at the N-2 position, in particular, represents a key site for derivatization. Synthetic strategies often involve the reaction of the N-H group with various electrophiles.

The sulfonamide group (-SO₂NH₂) at the C-7 position is a cornerstone for derivatization in medicinal chemistry. ajchem-b.com It can act as a handle for attaching a wide array of chemical groups, significantly expanding the chemical space of the parent molecule. The acidic nature of the sulfonamide proton allows for reactions such as N-alkylation or N-arylation.

A prominent strategy for modifying the sulfonamide group of the closely related hydrochlorothiazide (B1673439) involves "click chemistry." seu.ac.lknih.gov In this approach, the sulfonamide nitrogen is first functionalized with a propargyl group. This terminal alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various organic azides to generate a library of 1,2,3-triazole-modified analogs. seu.ac.lknih.govresearchgate.net This method allows for the creation of a large number of derivatives with high efficiency and selectivity. seu.ac.lk Other research has focused on synthesizing novel sulfonamide-substituted thiazoles and triazinones, demonstrating the versatility of the sulfonamide group as a synthetic anchor. medcraveonline.comnih.gov

Modification SiteReaction TypePotential Reagents/ProductsReference
Thiazide Ring (N-2)AcylationReaction with chloroacetyl chloride to form an N-acyl derivative. rjptonline.org
Sulfonamide Moiety (C-7)Click ChemistryFormation of 1,2,3-triazole analogues via an alkyne-functionalized intermediate. seu.ac.lknih.govresearchgate.net
Sulfonamide Moiety (C-7)Heterocycle FormationSynthesis of derivatives linked to rings like 1,3,4-thiadiazine or pyrazolidine. rjptonline.org
Benzyl Group (Benzylic CH₂)Radical HalogenationBromination using N-Bromosuccinimide (NBS). chemistrysteps.com
Benzyl Group (Aromatic Ring)Electrophilic SubstitutionNitration or halogenation of the phenyl ring. chemistry.coach

The benzyl group at the N-3 position provides two main avenues for substitution: the aromatic ring and the benzylic methylene (B1212753) (-CH₂-) bridge. The high reactivity of the benzylic position is due to the resonance stabilization of intermediates (radicals, carbocations) by the adjacent aromatic ring. chemistrysteps.comchemistry.coach

Benzylic Position (-CH₂-): The benzylic hydrogens can be abstracted in radical reactions. For example, radical halogenation using N-Bromosuccinimide (NBS) can introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a wide range of functional groups. chemistrysteps.com Oxidation of the benzylic carbon is also a potential transformation. chemistrysteps.com

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, groups such as nitro (-NO₂), halogen (-Cl, -Br), or alkyl groups can be introduced at the ortho, meta, or para positions. These substitutions can profoundly alter the electronic properties of the benzyl moiety. chemistry.coach For example, introducing an electron-withdrawing group would decrease the electron density of the ring, while an electron-donating group would increase it. jackwestin.com

Derivatization of the Sulfonamide Moiety

Prodrug Strategies and Cleavable Linker Chemistry

Prodrugs are inactive precursors that are converted into the active drug within the body through enzymatic or chemical reactions. nih.gov This strategy can be employed to improve a drug's pharmacokinetic properties. mdpi.com For this compound, prodrug design could involve masking one of its polar functional groups, such as the sulfonamide or the thiazide ring amines, to enhance properties like membrane permeability. mdpi.com

The design of a prodrug hinges on the linker connecting the drug to a promoiety. This linker must be stable in systemic circulation but readily cleaved at the target site. adcreview.com

Chemical Design and Release Mechanisms:

Ester-Based Linkers: The sulfonamide nitrogen can be acylated with a group that forms an ester linkage to a promoiety. These are among the most common types of linkers, as they are susceptible to cleavage by ubiquitous esterase enzymes in the body, releasing the active drug. nih.gov

Carbamate (B1207046) Linkers: Carbamate linkers can also be used to connect a promoiety to one of the amine nitrogens. These linkers can offer different stability profiles compared to esters. nih.gov

Self-Immolative Linkers: Advanced strategies utilize self-immolative linkers, such as the para-aminobenzyl carbamate (PABC) system. unimi.itotago.ac.nz In this design, an initial trigger event (e.g., cleavage of a terminal group by a specific enzyme like cathepsin B) initiates an electronic cascade that results in the spontaneous fragmentation of the PABC spacer, releasing the unmodified drug. otago.ac.nz This mechanism provides a highly specific and controlled release of the active compound.

Enzyme-Specific Peptide Linkers: For targeted delivery, dipeptide linkers like valine-citrulline (Val-Cit) can be used. adcreview.com These linkers are specifically designed to be cleaved by enzymes such as cathepsins, which are often overexpressed in tumor environments, allowing for site-specific drug release. unimi.it

Linker TypeAttachment SiteCleavage MechanismKey FeaturesReference
EsterSulfonamide or Ring AmineEsterase-mediated hydrolysis.Common, synthetically accessible, general release. nih.gov
CarbamateSulfonamide or Ring AmineHydrolysis (enzymatic or chemical).Can offer greater stability than esters. nih.gov
Valine-Citrulline (Val-Cit)Sulfonamide or Ring Amine (via spacer)Cleavage by cathepsin B.Tumor-specific release. adcreview.com
Para-aminobenzyl carbamate (PABC)Sulfonamide or Ring AmineSelf-immolation following an initial trigger.Controlled, spontaneous release post-activation. unimi.itotago.ac.nz

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies explore how a molecule's chemical structure influences its reactivity and interactions. numberanalytics.com At a theoretical and molecular level, these studies for this compound derivatives would focus on how specific structural modifications alter electronic and steric properties. jackwestin.com

Electronic Effects: The reactivity of the molecule can be tuned by altering its electronic landscape. For example, substituting the benzyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) would pull electron density away from the rest of the molecule. jackwestin.com This could impact the pKa of the sulfonamide protons and the nucleophilicity of the ring nitrogens. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would have the opposite effect. chemistry.coach Computational methods like Density Functional Theory (DFT) can be used to model these changes in electron distribution and predict their impact on reactivity. uchicago.eduresearchgate.net

Steric Effects: The size and shape of substituents play a crucial role. jackwestin.com Introducing bulky groups on the benzyl ring or as part of a sulfonamide derivatization could create steric hindrance, potentially influencing the molecule's ability to fit into a biological target's binding site. This can be a key factor in designing selective molecules.

Hydrogen Bonding: Modifications to the sulfonamide and thiazide ring amines directly affect the molecule's hydrogen bond donor and acceptor capabilities. Since hydrogen bonds are critical for many drug-receptor interactions, altering these sites can fundamentally change the binding affinity and specificity of the resulting analogs.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.govuomustansiriyah.edu.iq This approach is highly suitable for exploring the structure-activity relationships of this compound in a high-throughput manner.

A common strategy is split-mix (or split-and-pool) synthesis, often performed on a solid support like resin beads. wikipedia.org A hypothetical combinatorial synthesis of this compound analogs could proceed as follows:

Scaffold Attachment: A suitable precursor to the benzothiadiazine core is anchored to a solid support.

Split and Pool Synthesis: The resin is split into multiple portions. In the first diversification step, a different substituted benzylamine (B48309) is reacted with each portion to create diversity at the N-3 position. The portions are then pooled and mixed.

Second Diversification: The pooled resin is split again. In the second diversification step, a variety of reagents are used to modify the C-7 sulfonamide group across the different portions.

Cleavage and Screening: After the final reaction step, the compounds are cleaved from the solid support, resulting in a large library of individual compounds, each with a unique combination of a specific benzyl group and a specific sulfonamide derivative. This library can then be subjected to high-throughput screening to identify compounds with desired properties. uomustansiriyah.edu.iq

This parallel synthesis approach allows for the efficient exploration of thousands of structural variations, accelerating the discovery of novel and potent derivatives. nih.gov

Advanced Analytical Characterization of Benzylhydrochlorothiazide

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the active ingredient from byproducts, synthetic intermediates, and degradation products. ijpsjournal.com Techniques such as HPLC, GC, and CE offer orthogonal approaches to ensure comprehensive purity profiling.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and impurity profiling of Benzylhydrochlorothiazide (B19321). agri.edu.tr Developing a stability-indicating HPLC method is essential for separating this compound from potential related substances. scirp.org Reversed-phase HPLC is commonly employed for thiazide diuretics, utilizing a non-polar stationary phase with a polar mobile phase. ijbpas.com

Method development for this compound would typically involve a C18 column and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). agri.edu.trnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve both polar and non-polar impurities effectively. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where this compound and its key impurities exhibit significant absorbance. ijbpas.comresearchgate.net The development process involves optimizing parameters such as mobile phase pH, column temperature, and gradient slope to achieve adequate resolution between all peaks of interest. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionsPurpose
Chromatographic Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for reversed-phase separation. scirp.org
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5Aqueous buffer to control ionization and improve peak shape. nih.gov
Mobile Phase B AcetonitrileOrganic modifier to elute the compound and impurities. nih.gov
Elution Mode GradientEnsures separation of a wide range of impurities with varying polarities. nih.gov
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time. nih.gov
Column Temperature 40 °CInfluences viscosity and selectivity, leading to improved resolution and peak shape. nih.gov
Detection UV at 230 nm or 282 nmAllows for sensitive detection of the thiazide structure and related aromatic impurities. ijbpas.comnih.gov
Injection Volume 10 - 20 µLThe volume of the sample introduced into the system. scirp.orgnih.gov

While HPLC is suitable for non-volatile and thermally labile compounds, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile substances, such as residual solvents from the synthesis process. ijpsjournal.comjppres.com These volatile impurities must be controlled to ensure the safety and quality of the final active pharmaceutical ingredient (API). scielo.br Headspace GC (HS-GC) with a flame ionization detector (FID) is a highly sensitive and robust technique for this purpose, as it avoids injecting the non-volatile drug substance onto the GC column, thereby preventing contamination and extending column lifetime. scielo.brimpactfactor.org

The analysis involves dissolving a sample of this compound in a high-boiling point solvent (e.g., dimethylacetamide) in a sealed vial. The vial is heated to allow volatile byproducts to partition into the headspace (the gas phase above the sample). An aliquot of this headspace gas is then injected into the GC system for separation and quantification. scielo.br The method can be developed to simultaneously quantify multiple potential solvents used during synthesis, such as methanol, acetone, or cyclohexane. impactfactor.org

Table 2: Typical GC-HS Parameters for Analysis of Volatile Byproducts

ParameterTypical ConditionsPurpose
GC Column ZB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm)Stationary phase designed for good separation of polar and non-polar volatile organic compounds. impactfactor.org
Carrier Gas Nitrogen or HeliumInert gas to carry the sample through the column. impactfactor.org
Headspace Oven Temp 80 - 120 °CEnsures efficient partitioning of volatile analytes into the headspace. scielo.br
Injector Temperature ~225 °CEnsures rapid volatilization of the injected sample. impactfactor.org
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds. jppres.com
Detector Temperature ~250 °CPrevents condensation of analytes in the detector. impactfactor.org
Oven Program Temperature gradient (e.g., 40 °C hold, then ramp to 240 °C)Separates volatile compounds based on their boiling points and interaction with the column. impactfactor.org

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a valuable alternative and complementary method to HPLC. Separation in CE is based on the differential migration of charged species in an electric field. iyte.edu.tr For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is a frequently used mode. iyte.edu.tr

The technique offers advantages such as rapid method development, short analysis times, and low consumption of solvents and reagents. In the analysis of thiazide diuretics, CE methods typically utilize a fused-silica capillary and a background electrolyte (BGE) such as a phosphate or borate (B1201080) buffer. nih.govscielo.br The pH of the BGE is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow, both of which affect migration time and separation selectivity. nih.gov Detection is often accomplished with a diode-array detector (DAD) integrated into the CE instrument. nih.gov

Table 3: Representative Capillary Electrophoresis Parameters for Thiazide Analysis

ParameterTypical ConditionsPurpose
Capillary Fused-silica (e.g., 50 cm length)Provides the channel for electrophoretic separation. nih.gov
Background Electrolyte (BGE) 10-40 mM Phosphate or Borate BufferConducts current and maintains a stable pH to control analyte ionization. scielo.brnih.gov
BGE pH 7.5 - 9.0Optimizes the charge of the acidic sulfonamide groups for effective separation. scielo.brnih.gov
Separation Voltage +20 to +25 kVDriving force for the migration of ions. scielo.brnih.gov
Temperature 25 °CControls viscosity and ensures reproducible migration times.
Injection Mode Hydrodynamic (pressure)Introduces a precise volume of sample onto the capillary. scielo.br
Detection UV/DADMonitors the separated analytes as they pass the detection window. researchgate.net

Gas Chromatography (GC) for Volatile Byproducts

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized molecules and the identification of unknown impurities. sevenstarpharm.com Methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular framework at the atomic level. longdom.orgnih.gov

NMR spectroscopy is a powerful, non-destructive analytical technique that provides definitive information about the structure of a molecule by probing the magnetic properties of atomic nuclei. emerypharma.com For organic molecules like this compound, ¹H (proton) and ¹³C (carbon) NMR are fundamental for confirming the connectivity of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule, providing insights into their chemical environment and proximity to other atoms. emerypharma.com The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment in the structure. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for structural assignment. acdlabs.com

Based on the structure of this compound (C₁₄H₁₄ClN₃O₄S₂), the following proton signals would be expected:

Benzyl (B1604629) Group Protons: The five protons on the monosubstituted benzene (B151609) ring would typically appear in the aromatic region (δ 7.0-7.5 ppm).

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the benzyl group to the thiazide ring would appear as a singlet.

Benzothiadiazine Aromatic Protons: Two distinct singlets would be expected for the two protons on the chlorinated aromatic ring.

Methine Proton (-CH-): A single proton at the C3 position of the thiazide ring would appear as a distinct signal.

Amine Protons (-NH-): Two exchangeable protons from the sulfonamide and thiazide ring amine groups would be observed, often as broad signals whose chemical shifts are dependent on solvent and concentration. acdlabs.com

Table 4: Predicted ¹H NMR Spectral Data for this compound

Structural UnitPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Benzyl Ring~7.2 - 7.4Multiplet5HProtons on the C₆H₅- ring
Methylene Bridge~4.5 - 4.9Singlet2H-CH₂- group
MethineVariableSinglet1HProton at C3 position
Benzothiadiazine Ring~7.0 and ~7.8Singlet (each)1H + 1HAromatic protons at C8 and C5
Amine (N-H)Variable, broadSinglet (broad)1HProton at N2 or N4 position
Sulfonamide (SO₂NH₂)Variable, broadSinglet (broad)2HProtons of the -SO₂NH₂ group
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. psu.edufigshare.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the sulfonamide and the secondary amine in the ring would appear as bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups are expected to produce strong absorptions around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. researchgate.netdntb.gov.ua

Raman spectroscopy would provide complementary information. While the S=O stretching bands are strong in the IR, they are typically weaker in the Raman spectrum. Conversely, the aromatic ring stretching vibrations, which give rise to bands in the 1400-1600 cm⁻¹ region, are often strong in the Raman spectrum. psu.edu

Table 2: Predicted IR and Raman Bands for this compound The following data is predictive and based on the analysis of similar sulfonamide-containing compounds. psu.eduresearchgate.netacs.org

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H (Amine/Sulfonamide)Stretching3200 - 34003200 - 3400
Aromatic C-HStretching3000 - 31003000 - 3100
Aliphatic C-HStretching2850 - 30002850 - 3000
C=C (Aromatic)Stretching1400 - 16001400 - 1600 (strong)
S=O (Sulfonyl)Asymmetric Stretching1300 - 1350 (strong)1300 - 1350 (weak)
S=O (Sulfonyl)Symmetric Stretching1150 - 1180 (strong)1150 - 1180 (weak)
C-NStretching1000 - 12501000 - 1250
C-ClStretching600 - 800600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene ring system. The chromophores in the molecule, primarily the benzothiadiazine ring system, will undergo π → π* and n → π* electronic transitions upon absorption of UV radiation. researchgate.netujpronline.com For hydrochlorothiazide (B1673439), absorption maxima are typically observed around 270 nm and 320 nm. researchgate.netresearchgate.net The presence of the benzyl group in this compound may cause a slight shift in the position and intensity of these absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound The following data is predictive and based on the analysis of hydrochlorothiazide. researchgate.netjfda-online.com

Predicted λmax (nm)Electronic Transition TypeChromophore
~275 nmπ → πBenzothiadiazine ring system
~320 nmn → πBenzothiadiazine ring system

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. researchgate.netnih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ would likely be observed. High-resolution ESI-MS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₁₄H₁₄ClN₃O₄S₂). eurekaselect.com

Table 4: Predicted ESI-MS Ions for this compound The molecular weight of this compound is 387.86 g/mol . scbt.com

Ionization ModePredicted IonPredicted m/z
Positive[M+H]⁺388.0
Positive[M+Na]⁺410.0
Negative[M-H]⁻386.0

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

The direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability. The high temperatures used in the GC injection port could lead to decomposition of the molecule. researchgate.netscirp.org To overcome this, derivatization is often employed for the GC-MS analysis of similar thiazide diuretics. For instance, methylation can increase the volatility and thermal stability of the analyte, allowing it to pass through the GC column intact. If analyzed by GC-MS, either directly or after derivatization, the resulting mass spectrum would show a molecular ion peak and a series of fragment ions that can be used to elucidate the structure. Predicted GC-MS data for the related compound hydrochlorothiazide is available in databases. hmdb.ca

A common fragmentation pathway for this compound would likely involve the loss of the benzyl group, leading to a significant fragment ion. Other fragmentations could include the cleavage of the sulfonamide groups.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for separating and identifying components in complex mixtures, such as in pharmaceutical formulations or biological samples. scielo.br This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. scielo.br

In the analysis of this compound and its related impurities or degradation products, LC-MS/MS is indispensable. The initial LC stage separates the target analyte from other compounds based on their physicochemical properties, such as polarity. A reversed-phase column, like a C18, is commonly employed for this purpose. nih.govscirp.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for thiazide diuretics. nih.gov For hydrochlorothiazide and its derivatives, analysis is often performed in negative ion mode, which typically offers greater sensitivity for these molecules. nih.govlcms.cz In the first stage of mass analysis (MS1), the deprotonated molecule [M-H]⁻ is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in a collision cell, generating characteristic product ions. The second stage of mass analysis (MS2) separates and detects these product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at low concentrations. frontiersin.org For instance, a typical LC-MS/MS method for a related compound, hydrochlorothiazide, monitors the transition of the deprotonated precursor ion [M-H]⁻ at m/z 296.1 to specific product ions. nih.gov

The specificity of LC-MS/MS makes it ideal for impurity profiling, where it can detect and tentatively identify by-products from synthesis or degradation products that may form during storage. scielo.br

Table 1: Representative LC-MS/MS Parameters for Thiazide Diuretic Analysis This table presents typical parameters based on methods for related thiazide compounds, as specific data for this compound is not widely published.

Parameter Setting Rationale
LC Column Reversed-Phase C18 (e.g., 100 mm x 4.6 mm) Provides good separation for moderately polar compounds like thiazides. nih.gov
Mobile Phase Gradient of Acetonitrile and Water (with formic acid or ammonium (B1175870) formate) Allows for efficient elution and separation of multiple components. nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative Thiazide diuretics often show high sensitivity as deprotonated molecules [M-H]⁻. nih.govorientjchem.org
MS/MS Mode Multiple Reaction Monitoring (MRM) Ensures high selectivity and sensitivity for quantitative analysis. frontiersin.org
Precursor Ion [M-H]⁻ m/z 386.0 Corresponds to the deprotonated molecule of this compound (C₁₄H₁₄ClN₃O₄S₂). nih.gov

| Product Ions | Hypothetical fragments (e.g., loss of SO₂, benzyl group) | Specific fragments would be determined experimentally to confirm identity. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of pharmaceutical compounds by providing a highly accurate measurement of an ion's mass-to-charge ratio (m/z), typically to four or five decimal places. ajrconline.org This exact mass measurement allows for the determination of the elemental composition of an analyte, a crucial step in structure elucidation and impurity identification. americanpharmaceuticalreview.com

Unlike nominal mass measurements provided by low-resolution mass spectrometers, HRMS can distinguish between different ions that have the same integer mass but different elemental formulas due to the mass defect of individual isotopes. ijprajournal.com This capability is invaluable when analyzing unknown impurities in a drug substance, as it significantly narrows down the possible chemical formulas. americanpharmaceuticalreview.com Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry are commonly used to achieve high resolution. ajrconline.org

For this compound, HRMS can confirm its elemental formula, C₁₄H₁₄ClN₃O₄S₂. The theoretical exact mass of the monoisotopic deprotonated molecule [M-H]⁻ is 386.0042 Da. nih.gov An experimental measurement within a narrow mass tolerance (typically < 5 ppm) provides high confidence in the compound's identity. HRMS is frequently coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures, such as in doping control, where it is used to screen for numerous substance classes, including diuretics. nih.govresearchgate.netahajournals.orgnih.gov

Table 2: Exact Mass Data for this compound

Parameter Value Source
Molecular Formula C₁₄H₁₄ClN₃O₄S₂ nih.gov
Molecular Weight (Average) 387.86 g/mol scbt.com
Monoisotopic Mass 387.0114260 Da nih.gov

| Theoretical Exact Mass [M-H]⁻ | 386.0042 Da | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the atomic structure is determined. For pharmaceutical compounds that may exist in multiple crystalline forms (polymorphs), X-ray Powder Diffraction (XRPD) is a powerful tool for characterization and differentiation. researchgate.netahajournals.org

Hyphenated and Multi-Dimensional Analytical Techniques (e.g., LC-NMR-MS)

Hyphenated techniques, which couple two or more analytical methods, have revolutionized the structural elucidation of compounds in complex mixtures. ijprajournal.com The combination of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (LC-NMR-MS) creates an exceptionally powerful platform for identifying unknown impurities and metabolites without the need for offline isolation. medwinpublishers.comconicet.gov.ar

In this integrated system, the sample is first separated by the LC. The eluent flow is then split, with a portion directed to the MS for molecular weight and fragmentation data, and the remainder directed to the NMR spectrometer for detailed structural information. conicet.gov.ar NMR spectroscopy provides definitive structural data, including information on proton and carbon frameworks and their connectivity, which is highly complementary to the mass data from MS. conicet.gov.ar

This technique is particularly useful in drug degradation studies and impurity profiling. medwinpublishers.com While no specific LC-NMR-MS studies on this compound have been published, the approach would be highly applicable. It could unambiguously identify and characterize process-related impurities or degradation products by providing molecular weight, elemental composition (if using HRMS), and detailed structural fragments from NMR in a single analysis.

Table 3: Complementary Information from LC-NMR-MS

Technique Information Provided Application to this compound
LC Separation of components Isolates this compound from impurities and excipients.
MS Molecular weight and fragmentation Confirms molecular formula (via HRMS) and provides fragmentation patterns for structural clues. americanpharmaceuticalreview.comijprajournal.com

| NMR | Detailed 3D structure and connectivity | Elucidates the exact structure of unknown impurities, distinguishing between isomers. conicet.gov.ar |

Quantitative Analytical Method Development for Purity and Content Research

Developing and validating robust quantitative analytical methods is a cornerstone of pharmaceutical quality control. These methods are essential for determining the purity of the bulk drug substance and the content of the active ingredient in the final dosage form. scirp.org High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose due to its accuracy, precision, and robustness. scirp.orgpatsnap.com

The development of a quantitative method for this compound would involve several key steps:

Method Optimization: Selecting an appropriate stationary phase (e.g., C18 column), mobile phase composition, flow rate, and UV detection wavelength to achieve a sharp, symmetric, and well-resolved peak for this compound, separate from any potential impurities.

Method Validation: The optimized method must be validated according to International Council for Harmonisation (ICH) guidelines. patsnap.com This involves demonstrating the method's performance characteristics.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, often demonstrated through forced degradation studies. scirp.org

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a specified range. scholarsresearchlibrary.com

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (spiked samples). scholarsresearchlibrary.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). cas.org

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for the analysis of impurities. scholarsresearchlibrary.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org

While a specific validated HPLC method for this compound is not detailed in the literature, its suitability for use in method development and validation is noted. clearsynth.com The validation parameters would be established experimentally to ensure the method is suitable for its intended purpose in quality control labs. cas.org

Table 4: Typical Validation Parameters for a Quantitative HPLC Purity Method This table presents typical acceptance criteria based on ICH guidelines for pharmaceutical analysis.

Validation Parameter Typical Acceptance Criteria Purpose
Linearity (Correlation Coefficient, r²) ≥ 0.998 Confirms a direct proportional response to concentration. scirp.org
Accuracy (% Recovery) 98.0% - 102.0% Ensures the measurement is close to the actual value. scholarsresearchlibrary.com
Precision (% RSD) ≤ 2.0% Demonstrates the reproducibility of the method. cas.org
LOD/LOQ Signal-to-Noise Ratio of 3:1 / 10:1 Defines the sensitivity limits for detecting and quantifying trace components. scholarsresearchlibrary.com

| Specificity / Peak Purity | Peak purity index > 990 | Confirms no co-eluting impurities are interfering with the main peak. scirp.org |

Chemical Degradation and Stability Studies of Benzylhydrochlorothiazide

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound in the absence of biological activity. For benzylhydrochlorothiazide (B19321), the key abiotic degradation pathways are hydrolysis, photolysis, and oxidation.

Hydrolysis Kinetics and Mechanisms (pH-dependence, catalytic effects)

The hydrolysis of the thiazide structure is a significant degradation pathway, heavily dependent on the pH of the aqueous environment. In aqueous solutions, thiazides like HCTZ undergo hydrolytic cleavage of the heterocyclic thiadiazine ring. dshs-koeln.descite.ai This reaction typically results in the formation of a primary degradation product, 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (often abbreviated as DSA or ABSA), and an aldehyde. researchgate.netsrce.hr For this compound, the corresponding aldehyde would be formaldehyde (B43269).

pH-Dependence: The rate of hydrolysis for thiazide diuretics is markedly influenced by pH. Studies on HCTZ demonstrate that the compound is most stable in acidic conditions (pH 2) and shows significantly increased degradation rates in neutral and alkaline environments. dshs-koeln.de Degradation accelerates at pH values above neutral, with first-order kinetics observed in relation to hydroxide (B78521) ion concentration in highly alkaline solutions (pH > 12). srce.hr Similarly, degradation is observed in strongly acidic conditions (pH < 2.5). srce.hr The stability of HCTZ is critical in the physiological pH range of 5.5 to 7.5, where significant degradation can occur, particularly at elevated temperatures. dshs-koeln.de

The table below, based on data from forced degradation studies of hydrochlorothiazide (B1673439), illustrates the extent of degradation under various pH conditions, which serves as an analogue for this compound's expected behavior.

Stress Condition (HCTZ)TemperatureDuration% DegradationReference(s)
1 M HCl80 °C30 min15% - 52.29% nih.govscielo.brresearchgate.net
Neutral (Water)80 °C2 hours22% - 36.34% nih.govscielo.brresearchgate.net
1 M NaOH80 °C1 hour15% - 37.97% nih.govscielo.brresearchgate.net
pH 9.0 Buffer--9.07% nih.gov
pH 9.560 °C48 hoursDegradation Detected researchgate.netwada-ama.org

Catalytic Effects: The hydrolysis of chemical bonds can be catalyzed by various species in a solution. While specific studies on the catalytic effects on this compound hydrolysis are not detailed, general chemical principles apply. The reaction is subject to general acid-base catalysis, as indicated by its pH-dependent rate profile. libretexts.org The presence of certain buffer species can influence the reaction rate at a constant pH. Furthermore, interactions with other compounds in a formulation can impact stability. For instance, the degradation of HCTZ was found to be significantly intensified when in a mixture with the drug dihydralazine, particularly at neutral pH. nih.gov

Photolytic Degradation (Direct and Indirect Photolysis Mechanisms)

This compound is recognized as a photosensitive compound, a characteristic common among thiazide diuretics. researchgate.netresearchgate.net Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. researchgate.net This photosensitivity is linked to phototoxic reactions observed with these drugs. nih.gov

Photolytic degradation can occur through two primary mechanisms:

Direct Photolysis: This occurs when the drug molecule itself absorbs photons of a specific wavelength, leading to an excited state that subsequently undergoes chemical transformation. nih.gov

Indirect Photolysis: This process involves other substances, known as photosensitizers, which absorb light energy and transfer it to the drug molecule or generate reactive species that degrade the drug. acs.org

For HCTZ, studies show that light is a necessary factor for certain degradation pathways, such as photohydrolysis, which does not occur in the dark. researchgate.net The primary photoprocesses identified for HCTZ in aqueous solutions are the photohydrolysis of the thiadiazine ring and the photosubstitution of the chlorine atom on the benzene (B151609) ring. researchgate.netresearchgate.net

Identification of Photodegradation ProductsForced degradation studies on HCTZ have led to the identification of several photodegradation products. The formation of these products confirms that both photohydrolysis and photodehalogenation are key degradation routes. Given the structural similarity, this compound is expected to form analogous products.

The primary photodegradation products identified for HCTZ include:

Photodegradation Product (from HCTZ)Formation PathwayReference(s)
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA/ABSA)Photohydrolysis of the thiadiazine ring researchgate.netresearchgate.netresearchgate.net
Chlorothiazide (B1668834)Photo-oxidation of the dihydro-benzothiadiazine ring researchgate.netwada-ama.org
4-amino-6-hydroxy-1,3-benzenedisulfonamidePhotosubstitution of the chlorine atom with a hydroxyl group researchgate.net
EthoxyhydrochlorothiazidePhotosubstitution of the chlorine atom (in ethanol) nih.gov
Dechlorinated HCTZ (6-H-HCTZ)Photodehalogenation (replacement of Cl with H) researchgate.net
Role of Photosensitizers and Environmental MatricesIndirect photolysis plays a crucial role in the degradation of compounds that may not absorb strongly in the solar spectrum or when other light-absorbing species are present. Photosensitizers, such as dissolved organic matter (e.g., humic acids) in natural waters, can absorb sunlight and produce highly reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals.ajol.infoThese ROS can then attack and degrade the drug molecule.acs.org

The environmental matrix significantly influences photodegradation rates. For example, the degradation of HCTZ was found to be faster in ultrapure water compared to surface or tap water. sci-hub.se This is attributed to the presence of organic and inorganic matter (e.g., bicarbonates, chlorides) in environmental waters, which can act as scavengers of the reactive radical species, thereby reducing the degradation efficiency. sci-hub.se

Oxidative Degradation Mechanisms (e.g., peroxide, radical-induced)

The functional groups within the this compound molecule are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species, or trace metal ions. researchgate.net A common method to simulate and study this pathway is through forced degradation using an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net

Studies on HCTZ confirm its susceptibility to oxidative stress. scielo.brresearchgate.netrroij.com Treatment with hydrogen peroxide at elevated temperatures resulted in significant degradation. scielo.brrroij.com The primary mechanisms of oxidative degradation for pharmaceuticals often involve electron transfer or reactions mediated by radicals or peroxides. researchgate.netmdpi.com For thiazides, oxidation can lead to the formation of products like chlorothiazide from hydrochlorothiazide, which involves the oxidation of the 3,4-dihydro-2H-1,2,4-benzothiadiazine ring. researchgate.net Research has also shown that the combination of HCTZ and UVA radiation can induce oxidative DNA and protein damage, highlighting a mechanism of photo-induced oxidative stress. semanticscholar.org

Identification and Characterization of Degradation Products

Forced degradation studies are designed to produce and identify the likely degradation products of a drug substance under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. sgs.comrsc.org While specific studies on this compound are not widely available, research on the closely related compound, Hydrochlorothiazide, provides significant insight into the potential degradation products.

In studies conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions according to International Council for Harmonisation (ICH) guidelines, Hydrochlorothiazide was found to degrade under acidic, basic, neutral, and oxidative stress. scielo.br It remained stable under photolytic and thermal conditions. scielo.br The degradation process resulted in the formation of two primary products. These products were separated using High-Performance Liquid Chromatography (HPLC) and their structures were characterized using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). scielo.br

The identified degradation products of Hydrochlorothiazide are:

4-amino-6-chloro-1,3-benzenedisulfonamide (Impurity B) : This is a known primary degradation product resulting from the hydrolysis of the thiadiazine ring. scielo.brsrce.hr

6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide : This product is also formed during the degradation process. scielo.br

The characterization of these products is crucial for establishing the degradation profile and for developing analytical methods capable of detecting and quantifying these impurities in the drug substance and product. mdpi.comturkjps.org

Theoretical Studies on Degradation Pathways and Reaction Intermediates

Understanding the degradation pathway involves identifying the reaction intermediates and the mechanisms leading to the final degradation products. nih.govrsc.org For thiazide diuretics like this compound, hydrolysis is a primary degradation pathway.

In aqueous solutions, Hydrochlorothiazide undergoes hydrolysis, which involves the cleavage of the 3,4-dihydro-2H-1,2,4-benzothiadiazine ring structure. srce.hr This reaction leads to the formation of formaldehyde and the principal degradation product, 4-amino-6-chloro-1,3-benzenedisulfonamide . srce.hr The degradation profile between pH 7 and 11.5 is thought to be influenced by the dissociation equilibrium of the molecule. srce.hr The reaction is catalyzed by both hydrogen (H+) and hydroxide (OH–) ions, showing a first-order dependence on their concentration at the extremes of the pH scale (below 2.5 and above 12). srce.hr

The study of reaction intermediates, which are often short-lived and present in low concentrations, is challenging but essential for a complete understanding of the degradation mechanism. nih.gov Techniques like mass spectrometry are invaluable for detecting and characterizing these transient species. rsc.org The elucidation of these pathways helps in predicting the stability of the molecule and designing more stable formulations. acs.org

Chemical Stability under Varied Environmental Conditions (e.g., temperature, humidity, pH)

The chemical stability of a drug substance is evaluated by subjecting it to various environmental conditions as outlined in ICH stability testing guidelines. sahpra.org.zaivami.comeuropa.eu Key parameters that influence the stability of this compound and related compounds are pH, temperature, and humidity.

Effect of pH: Hydrochlorothiazide, a proxy for this compound, demonstrates significant pH-dependent degradation. The molecule is susceptible to hydrolysis across a wide pH range. srce.hreuropa.eu The degradation is most pronounced in strongly acidic and strongly alkaline conditions. nih.gov For instance, significant degradation occurs in 1 M HCl (52.29%) and 1 M NaOH (37.97%). nih.gov Hydrolysis is reported to be complete at a pH higher than 12. srce.hr The degradation follows a linear, first-order kinetic model at pH values below 2.5 and above 12. srce.hr

Effect of Temperature and Humidity: Elevated temperature and humidity are known to accelerate the degradation of thiazide diuretics. nih.gov Hydrochlorothiazide is sensitive to high temperatures (in the range of 60–110 °C) and high humidity. nih.gov In one study, solid Hydrochlorothiazide stored for two months at 70°C and 80% relative humidity (RH) showed significant degradation. nih.gov The presence of moisture facilitates hydrolytic reactions, and the combination of heat and humidity can significantly impact the stability profile of the compound. srce.hrnih.gov However, solid Hydrochlorothiazide stored at room temperature has shown no degradation for up to five years. srce.hr

The table below summarizes the degradation of Hydrochlorothiazide under various stress conditions, providing an indication of the expected stability behavior for this compound.

Degradation of Hydrochlorothiazide Under Different Stress Conditions nih.gov
ConditionDurationDegradation (%)
1 M HCl300 min52.29%
1 M NaOH300 min37.97%
Buffer pH 4300 min23.64%
Buffer pH 7300 min31.18%
Buffer pH 10300 min36.99%
Solid State (70°C / 80% RH)2 months22.01%

Theoretical and Computational Chemistry Studies on Benzylhydrochlorothiazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. google.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical attributes. researchgate.netresearchgate.net For novel or modified compounds like Benzylhydrochlorothiazide (B19321), DFT calculations are a standard step in their characterization. researchgate.net

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule governs its stability and reactivity. Key parameters derived from quantum calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), providing a visual guide to the molecule's reactive sites. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl groups and the nitrogen atoms, with positive potential near the amine hydrogens.

Table 1: Key Electronic Properties and Their Significance

Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the propensity to donate electrons; likely localized on the aromatic rings or sulfonamide nitrogen.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the propensity to accept electrons; likely distributed over the benzothiadiazine ring system.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO (ΔE). A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for intermolecular interactions. researchgate.net |

Reaction Mechanisms and Transition State Analysis

Quantum chemistry can map out the entire energy profile of a chemical reaction, including the high-energy "transition state" (TS) that connects reactants to products. numberanalytics.com The transition state is a fleeting molecular configuration at the peak of the energy barrier that must be overcome for a reaction to proceed. fossee.incrystalsolutions.eu The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. numberanalytics.com

For this compound, this analysis could be applied to its synthesis, for instance, the alkylation of hydrochlorothiazide (B1673439) with a benzyl (B1604629) group. mdpi.com Computational methods like the Nudged Elastic Band (NEB) can find the minimum energy pathway between the reactant and product states, identifying the transition state geometry and energy. fossee.infaccts.de Verifying a true transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.comcrystalsolutions.eu While computationally intensive, these calculations provide fundamental insights into reaction feasibility and kinetics, though specific studies on this compound are not documented in the available literature. fossee.in

Spectroscopic Property Prediction

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.net The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the theoretical spectrum to an experimental one helps to confirm the proposed structure and assign the observed spectral bands. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govcsic.es The accuracy of these predictions allows for the validation of chemical structures and can be crucial in assigning signals in complex spectra or distinguishing between different isomers or conformers. csic.eschemaxon.com For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the benzyl group, the benzothiadiazine core, and the sulfonamide groups. chemistrysteps.comlibretexts.org

Table 2: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Rationale
Aromatic (Benzyl) 7.2 - 7.5 Standard range for protons on a benzene (B151609) ring. chemistrysteps.com
Aromatic (Thiadiazine) 7.0 - 8.0 Protons on the benzothiadiazine ring, influenced by electron-withdrawing groups.
Sulfonamide (NH₂) 7.0 - 7.5 Amide protons, often broad signals.
Methylene (B1212753) (CH₂-Ph) ~4.5 Methylene protons adjacent to an aromatic ring and a nitrogen atom.
Amine (NH) 5.0 - 6.0 Secondary amine proton within the dihydro-thiadiazine ring.

| Methine (CH) | 4.5 - 5.5 | Methine proton in the dihydro-thiadiazine ring. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic details, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and dynamic behavior of molecules, especially in complex environments like a solvent or a protein binding site. uni-miskolc.hu

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the benzyl group in this compound, can exist in multiple three-dimensional shapes called conformations. researchgate.net Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. rsc.orgfrontiersin.org

Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting structure, generating a potential energy surface or "energy landscape". sid.ir The low-energy valleys on this landscape correspond to stable or metastable conformers. sid.ir For the parent compound, hydrochlorothiazide, computational studies have analyzed its conformational flexibility with respect to the sulfonamide group. mdpi.com For this compound, a key focus would be the dihedral angles defining the orientation of the benzyl group relative to the rest of the molecule, as this can significantly impact how the molecule fits into a biological receptor.

Ligand-Target Interaction Prediction (Molecular Docking and Dynamics)

Thiazide diuretics, including hydrochlorothiazide, are known to exert their effects by inhibiting carbonic anhydrase (CA) enzymes. researchgate.netmdpi.com Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict and analyze how a ligand like this compound might bind to a protein target such as CA. acs.orgrsc.org

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. acs.orgrsc.org The process generates a binding score, such as a binding free energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net For this compound, docking into human carbonic anhydrase II or IX would likely show the sulfonamide group coordinating with the essential zinc ion in the active site. mdpi.comrsc.org The molecule would be further stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. rsc.org

Table 3: Theoretical Binding Mode of this compound with Human Carbonic Anhydrase IX

Interaction Type Key Interacting Residues (Predicted) Role in Binding
Coordination Bond Zn²⁺ ion The sulfonamide moiety acts as a zinc-binding group, a hallmark of CA inhibitors. researchgate.net
Hydrogen Bonding Gln92, His64, His94, Thr199, Thr200 Forms a stable hydrogen bond network with the sulfonamide group and other polar parts of the ligand, anchoring it in the active site. rsc.org
Hydrophobic Interactions Val121, Val143, Leu198, Pro202 The benzyl group and the benzothiadiazine core would likely engage in favorable hydrophobic interactions within a nonpolar pocket of the active site, enhancing binding affinity.

| van der Waals Contacts | Multiple residues lining the active site cavity | Provide additional stabilizing, non-specific interactions. |

Solvation Effects and Non-Covalent Interactions

In the realm of computational chemistry, understanding the behavior of a molecule within a solvent and the intricate web of non-covalent interactions it forms is paramount to predicting its physicochemical properties. For this compound, these studies provide insight into its stability, solubility, and potential interactions in a biological environment.

Solvation Effects: The process of solvation significantly influences the structure and reactivity of a solute molecule. frontiersin.org Computational models are employed to simulate how the solvent, typically water in biological contexts, arranges itself around this compound. The Polarizable Continuum Model (PCM) is a common method used to evaluate the effects of a solvent on a molecule's electronic structure and energy. researchgate.net This approach treats the solvent as a continuous dielectric medium, which simplifies calculations while providing valuable data on solvation free energy. researchgate.net Studies on similar molecules show that including solvation effects, even through implicit models, considerably improves the accuracy of energy calculations compared to gas-phase simulations. amazonaws.com For this compound, the presence of polar functional groups, such as the sulfonamide and the nitrogen atoms in the heterocyclic ring, would be expected to interact strongly with polar solvents like water, influencing its conformational preferences. A decrease in hydration energy has been theoretically linked to higher diuretic activity in related compounds. neliti.com

Non-Covalent Interactions (NCIs): Non-covalent interactions, while weaker than covalent bonds, are critical in determining the three-dimensional structure and intermolecular recognition of molecules. researchgate.netuomphysics.net The analysis of these forces is crucial for understanding crystal packing, protein-ligand binding, and other supramolecular phenomena. uomphysics.netfrontiersin.org For this compound, several types of NCIs are theoretically significant:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). These interactions are fundamental to its structure and how it interacts with biological targets. researchgate.net

π-Interactions: The molecule contains two aromatic systems—the benzyl group and the fused benzene ring of the benzothiadiazine core. These can participate in π-π stacking and C-H···π interactions, which are important for stabilizing crystal structures and binding within hydrophobic pockets of proteins. uomphysics.net

Halogen Bonds: The chlorine atom on the benzothiadiazine ring can act as a halogen bond donor, interacting with electron-rich atoms. uomphysics.net

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions. ub.edunih.govscielo.org.mx NCI plots, derived from the electron density, allow for the identification and differentiation of stabilizing hydrogen bonds from destabilizing steric repulsions in real space. ub.edunih.gov

Table 1: Potential Non-Covalent Interactions in this compound
Interaction TypeParticipating GroupsTheoretical Significance
Hydrogen BondingSulfonamide group (-SO₂NH₂), Heterocyclic NitrogensKey for solubility, crystal packing, and receptor binding. researchgate.net
π-π StackingBenzyl ring, Benzothiadiazine aromatic ringStabilizes intermolecular and intramolecular conformations. uomphysics.net
C-H···π InteractionsAliphatic C-H bonds interacting with aromatic ringsContributes to the stability of the crystal lattice. uomphysics.net
Halogen BondingChlorine atom and an electron donorDirectional interaction that can influence molecular assembly. uomphysics.net
van der Waals ForcesEntire moleculeContribute to overall molecular stability and packing. ub.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models rely on calculating molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties. researchgate.net For a compound like this compound, QSAR models can help elucidate the structural features that are theoretically crucial for its function, guiding the design of new analogues without focusing on clinical results.

In the context of thiazide-like diuretics, QSAR analyses have identified several key molecular descriptors that correlate with activity. neliti.comuran.uapharmj.org.ua The goal is to create a statistically robust model, often through Multiple Linear Regression (MLR), that can predict the activity of new compounds. uran.ua

Key Molecular Descriptors: Research on related diuretic compounds has highlighted the importance of several classes of descriptors:

Lipophilicity and Hydrophilicity: The partition coefficient (logP) is a crucial descriptor. neliti.compharmj.org.ua A proper balance of lipophilic and hydrophilic character is necessary for a molecule to traverse cellular membranes and interact with its target. For similar diuretics, activity tends to increase with higher logP values. neliti.comuran.ua

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the dipole moment (D) are significant. neliti.comuran.ua HOMO energy relates to the molecule's ability to donate electrons, which can be critical for interaction with a biological target. pharmj.org.ua Higher diuretic activity in related series has been associated with an increase in HOMO energy and dipole moment. neliti.com

Steric/Topological Properties: Descriptors like molecular volume (V), surface area (S), and molar refractivity (R) quantify the size and shape of the molecule. neliti.comuran.ua Studies show that for some diuretic series, activity increases as the molecular volume and surface area decrease, suggesting a specific size constraint for optimal interaction. neliti.comuran.ua Conversely, increased refractivity, which relates to polarizability, has been linked to higher activity. neliti.com

Table 2: Key Molecular Descriptors in QSAR Models for Diuretic Compounds
Descriptor ClassDescriptor NameDefinitionTheoretical Correlation with Activity
LipophilicitylogPOctanol-water partition coefficient, measures lipophilicity.Positive (Activity increases with higher logP). neliti.comuran.ua
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Positive (Activity increases with higher HOMO energy). neliti.compharmj.org.ua
Dipole Moment (D)Measure of the net molecular polarity.Positive (Activity increases with higher dipole moment). neliti.comuran.ua
Steric/TopologicalMolecular Volume (V)The volume occupied by the molecule.Negative (Activity decreases with higher volume). neliti.comuran.ua
Molecular Surface Area (S)The total surface area of the molecule.Negative (Activity decreases with higher surface area). neliti.comuran.ua
Molar Refractivity (R)A measure of molecular polarizability and volume.Positive (Activity increases with higher refractivity). neliti.comuran.ua

The interpretation of these QSAR models provides a theoretical basis for molecular design. frontiersin.org For instance, the negative correlation with volume and surface area suggests that bulky substituents may hinder the molecule from fitting into its target binding site. neliti.comuran.ua

Machine Learning Applications in this compound Chemical Research

The application of machine learning (ML) in chemical research has expanded dramatically, moving beyond traditional QSAR to address more complex problems in drug discovery and materials science. nih.govresearchgate.net ML algorithms can identify intricate, non-linear patterns in large datasets, making them powerful tools for predicting molecular properties, reaction outcomes, and even designing novel chemical entities from scratch. nih.govcam.ac.uk

For a molecule like this compound, ML can be applied in several key areas of chemical research:

Enhanced QSAR Modeling: While traditional QSAR often uses linear regression, ML methods like Random Forests, Support Vector Machines (SVM), and various types of neural networks (DNN, RNN) can build more robust and predictive models. researchgate.netmdpi.com These models can handle larger numbers of descriptors and capture complex structure-activity relationships that linear methods might miss. nih.govmdpi.com

Property Prediction: ML models can be trained on large chemical databases to predict a wide range of physicochemical properties, such as solubility, melting point, and stability, from the molecular structure alone. rsc.org This allows for rapid in silico screening of virtual compounds before committing to costly and time-consuming synthesis.

Reaction Prediction and Synthesis Design: ML is increasingly used to predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions. cam.ac.uk Furthermore, retrosynthesis algorithms powered by ML can propose viable synthetic pathways for complex molecules like this compound. mdpi.com

De Novo Molecular Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying rules of chemical space from known molecules. europa.eu They can then be used to generate novel molecular structures that are optimized for a specific property, such as high predicted activity based on a QSAR model or desirable physicochemical properties. rug.nl The goal is to explore new regions of chemical space to find innovative molecular scaffolds. mpg.de

Table 3: Machine Learning Algorithms and Their Applications in Chemical Research
ML AlgorithmDescriptionPotential Application for this compound Research
Random Forest (RF)An ensemble learning method using multiple decision trees.Developing advanced, non-linear QSAR models; classifying compounds as active/inactive. mdpi.com
Support Vector Machine (SVM)A supervised learning model that finds a hyperplane to separate classes of data.Classification tasks in QSAR; predicting binding affinity categories. researchgate.netmdpi.com
Deep Neural Networks (DNN)Multi-layered neural networks capable of learning highly complex patterns.Predicting a wide array of chemical and biological properties from structure (e.g., solubility, toxicity). mdpi.com
Recurrent Neural Networks (RNN)Neural networks designed to handle sequential data, like SMILES strings.De novo design of new thiazide derivatives with optimized properties. mdpi.com

The integration of ML into computational chemistry provides a data-driven approach that complements and accelerates traditional research, enabling faster and more efficient exploration of the vast chemical space surrounding molecules like this compound. cam.ac.ukpurdue.edu

Future Directions in Benzylhydrochlorothiazide Chemical Research

Development of Novel Synthetic Routes with Improved Atom Economy

Traditional synthetic routes for thiazide diuretics, often developed decades ago, may not align with modern principles of green chemistry. A significant future direction is the development of new synthetic pathways for Benzylhydrochlorothiazide (B19321) with a focus on improved atom economy. lkouniv.ac.in This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Research will likely focus on catalytic reactions, reducing the use of stoichiometric reagents, and employing greener solvents. lkouniv.ac.in While specific research into high atom-economy synthesis for this compound is not yet prominent, the broader push for sustainable pharmaceutical manufacturing suggests this is a critical area for future exploration. researchgate.net The goal is to create more efficient and environmentally benign processes, moving away from classical methods that may be less sustainable.

Advancements in Micro-scale and Continuous Flow Synthesis

The synthesis of sulfonamide-based compounds, including this compound, is benefiting from the adoption of micro-scale and continuous flow chemistry. acs.orgnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. researchgate.neteuropeanpharmaceuticalreview.com

Future research will likely involve the application of continuous flow systems to the synthesis of this compound. nih.gov This approach allows for the safe handling of potentially hazardous reagents and intermediates and can improve reaction yields and purity. rsc.orgspringernature.com Flow chemistry is particularly well-suited for library synthesis and process optimization. vapourtec.com Furthermore, advancements in micro-scale high-throughput synthesis will enable the rapid screening of reaction conditions and the generation of compound libraries with minimal reagent consumption, accelerating the discovery of new derivatives and synthetic routes. vapourtec.com The integration of flow reactors with in-line purification and analysis represents a streamlined, efficient future for manufacturing this class of compounds. nih.gov

Innovative Analytical Methodologies for Trace Analysis and Impurity Profiling

As this compound is a known impurity and derivative of Hydrochlorothiazide (B1673439), ensuring its precise detection and quantification at trace levels is critical for pharmaceutical quality control. benthamdirect.com Future research will focus on developing more sensitive and robust analytical methods for its trace analysis and for comprehensive impurity profiling of related drug substances. biomedres.ussterlingpharmasolutions.com

Advanced hyphenated techniques, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are at the forefront of this research. nih.govjksus.org These methods offer exceptional specificity and sensitivity, allowing for the detection and quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. jksus.org Future methodologies will aim to achieve even lower limits of detection (LOD) and quantification (LOQ), which is crucial for identifying potentially genotoxic impurities. nih.govresearchgate.net The development of stability-indicating methods using techniques like RP-HPLC will also be essential to monitor for degradation products that may form during the manufacturing process or upon storage. benthamdirect.com

TechniqueApplicationTypical Limit of Quantification (LOQ)Reference
UPLC-MS/MS Quantification of trace-level nitrosamine (B1359907) impurities in Hydrochlorothiazide products.0.25–0.5 ng/mL nih.govresearchgate.net
LC-APCI-MS/MS Determination of nitrosamines in sartan Active Pharmaceutical Ingredients (APIs).1.09-4.74 ng/mL researchgate.net
RP-HPLC Analysis of degradation impurities in tablets containing Hydrochlorothiazide.~0.25 ppm for HCTZ-related compounds benthamdirect.com
LC-MS General characterization and identification of drug impurities.Trace levels ijrti.org
GC-MS Detection of volatile and semi-volatile impurities.Trace levels biomedres.us

Deeper Computational Insights into Molecular Behavior and Interactions

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level. Future research will increasingly leverage these methods to gain deeper insights into its behavior and interactions. Techniques like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and intermolecular interactions of the molecule. researchgate.net Such studies are valuable for understanding its binding mechanism to biological targets and for designing new synthetic routes.

Molecular dynamics simulations can predict the conformational landscape of this compound and how it interacts with its environment, such as solvent molecules or receptor binding sites. This information is crucial for structure-based drug design and for interpreting experimental data. For the broader class of thiazide diuretics, computational studies have already been used to select optimal monomers for creating molecularly imprinted polymers, demonstrating the predictive power of these approaches. researchgate.net Applying these computational tools specifically to this compound will facilitate a more rational design of analogs and a better understanding of its structure-activity relationship. gpatindia.com

Exploration of Environmental Fate and Transformation Products for Broader Chemical Understanding

The increasing presence of pharmaceuticals in the environment necessitates a thorough understanding of their fate and transformation. mdpi.com A key future research direction for this compound is the investigation of its environmental persistence, degradation pathways, and transformation products. fera.co.uksustainability-directory.com Thiazide diuretics are known to undergo hydrolysis in aqueous environments, particularly at neutral or higher pH values. dshs-koeln.de For chlorinated thiazides like Hydrochlorothiazide, a common degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (ACB). dshs-koeln.dewada-ama.org

It is critical to study whether this compound follows similar degradation pathways, potentially hydrolyzing to form ACB and a benzyl-containing moiety. Furthermore, photodegradation is another important transformation route to consider, as exposure to sunlight can alter the chemical structure. wada-ama.orgbattelle.org Identifying these transformation products is essential because they may have their own distinct toxicological and environmental profiles. mdpi.com Comprehensive environmental fate studies, potentially using advanced "fate-o-cosm" systems that mimic real-world conditions, will provide a complete picture of the molecule's lifecycle and impact outside of its intended use. battelle.org

Design of Chemically Modified Analogs for Specific Molecular Probes or Research Tools

The core structure of this compound serves as a valuable scaffold for designing chemically modified analogs that can be used as molecular probes or specialized research tools. The sulfonamide group is a versatile anchor for chemical modification. arabjchem.orgnih.gov A significant future direction involves the synthesis of this compound derivatives conjugated to fluorescent moieties, such as BODIPY or naphthalimide, to create fluorescent probes. arabjchem.orgmdpi.com

These probes could be used for in vitro and in vivo imaging, allowing researchers to visualize the distribution of the compound in cells and tissues and to study its interaction with biological targets like the Na+-Cl− cotransporter. gpatindia.comarabjchem.org By understanding the structure-activity relationships of thiazide diuretics, where modifications at specific positions can alter potency and duration of action, researchers can rationally design new analogs. gpatindia.com This includes creating covalent probes by incorporating reactive warheads, such as N-acyl-N-alkyl sulfonamides (NASA), to irreversibly label target proteins for more detailed biochemical studies. acs.org

Q & A

Q. What are the validated synthetic routes for Benzylhydrochlorothiazide, and how can purity be optimized during synthesis?

this compound (CAS 1824-50-6) is synthesized via substitution reactions involving thiazide diuretic precursors. Key steps include sulfonamide formation and benzyl group introduction. Purity optimization requires rigorous chromatographic techniques (e.g., HPLC) and spectroscopic validation (NMR, MS) to minimize byproducts .

Q. What experimental models are recommended for studying its potassium channel inhibition mechanism?

In vitro models using isolated renal tubules or transfected HEK293 cells expressing renal potassium channels (e.g., KCNJ1) are standard. Electrophysiological assays (patch-clamp) quantify channel blockade, while in vivo models measure diuresis and electrolyte excretion in hypertensive rodent models .

Q. How should stability studies be designed for long-term storage of this compound in laboratory settings?

Stability testing under ICH guidelines (25°C/60% RH) with periodic HPLC analysis is critical. Degradation products (e.g., hydrolyzed sulfonamide derivatives) should be monitored. Avoid prolonged storage; use inert atmospheres and desiccants to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can contradictory clinical data on this compound-induced dermatological adverse effects (e.g., porokeratosis) be resolved?

A 1985 case report linked this compound to porokeratosis of Mibelli in immunosuppressed patients . To resolve contradictions, conduct retrospective cohort studies stratified by immune status and compare histopathological markers (e.g., keratinocyte maturation defects) with other thiazides. Meta-analyses should adjust for confounding variables like concomitant immunosuppressive therapies .

Q. What methodologies are suitable for analyzing its impact on fasting plasma glucose in hypertensive patients?

Use randomized controlled trials (RCTs) with placebo arms and stratified dosing (e.g., 2–12.5 mg/day). Measure HbA1c and insulin sensitivity indices (HOMA-IR). A 2015 meta-analysis of thiazides showed this compound-induced hyperglycemia correlates with dose and baseline diabetes risk; subgroup analyses are critical to isolate its effects from other diuretics .

Q. How can deuterium-labeled this compound ([2H5]-Benzylhydrochlorothiazide) enhance pharmacokinetic studies?

Isotopic labeling improves assay sensitivity by distinguishing endogenous metabolites from the drug. Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify parent and labeled compounds in plasma. This approach minimizes matrix effects and enhances pharmacokinetic parameter accuracy (e.g., half-life, bioavailability) .

Q. What strategies address discrepancies in its efficacy across diverse patient populations (e.g., salt-sensitive vs. salt-resistant hypertension)?

Implement pharmacogenomic studies targeting polymorphisms in renal sodium transporters (e.g., SLC12A3) or aquaporin-2. Stratify clinical trial participants by urinary sodium excretion and genotype. Preclinical models (e.g., Dahl salt-sensitive rats) can validate mechanistic differences in diuretic response .

Methodological Guidance

Q. How should researchers design dose-response studies to balance antihypertensive efficacy and metabolic side effects?

Use adaptive trial designs with escalating doses (2–25 mg/day) and predefined endpoints: (1) systolic/diastolic blood pressure reduction, (2) serum potassium/glucose changes. Bayesian statistics can model efficacy-safety trade-offs, optimizing therapeutic windows .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

Combine UPLC-QTOF-MS for high-resolution impurity profiling and ICP-MS for heavy metal detection. Reference standards (e.g., USP/Ph. Eur.) must validate method specificity. Impurity thresholds should align with ICH Q3A/B guidelines .

Q. How can systematic reviews reconcile heterogeneous outcomes in this compound trials?

Follow PRISMA guidelines and Cochrane Handbook protocols. Use GRADE criteria to assess evidence quality, and perform sensitivity analyses excluding high-risk-of-bias studies. Meta-regression can explore heterogeneity sources (e.g., dosing regimens, patient demographics) .

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